![molecular formula C17H20N4O2 B2935889 N-(4-methoxybenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1909477-47-9](/img/structure/B2935889.png)
N-(4-methoxybenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
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Description
N-(4-methoxybenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases.
Scientific Research Applications
Enantioselective Synthesis
The enantioselective synthesis of piperidines, a process relevant to creating complex molecular structures, demonstrates the utility of related compounds in synthesizing specific enantiomers for potential pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998).
High-Yield Synthesis
The high-yield synthesis of benzamide derivatives, indicating methodologies for efficient production of compounds that could serve as precursors or active pharmaceutical ingredients (Bobeldijk et al., 1990).
Discovery of Avanafil
Research on pyrimidine-5-carboxamide derivatives has led to the discovery of avanafil, highlighting the potential of pyrimidine derivatives in developing highly selective phosphodiesterase inhibitors (Sakamoto et al., 2014).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-14-6-4-13(5-7-14)11-18-17(22)15-10-16(20-12-19-15)21-8-2-3-9-21/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDMCOSWDIJNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
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